molecular formula C28H38N8O3 B3027741 tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1374639-78-7

tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Cat. No. B3027741
M. Wt: 534.7
InChI Key: ZCVCEBXWRPIXKX-UHFFFAOYSA-N
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Patent
US09193732B2

Procedure details

A nitrogen-flushed, 3 L, Argonaut reactor system is charged with 43.9 g (0.15 mol. 1.0 eq) of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, (crude A1, from Step 1.4 above), 45.9 g (0.165 mol, 1.1 eq.) of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (A2), 0.67 g (3.0 mmol, 0.02 eq) of palladium (II) acetate, 3.73 g (6.0 mmol, 0.04 eq) of (±) 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene, ±BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and 275 g (344 mL) of 4-methyl-2-pentanone. The resulting suspension is stirred and heated to 40±3° C. 73.3 g (0.225 mol, 1.5 eq) of cesium carbonate is added in 5 to 10 g portions over 15 min. The resulting suspension is stirred and heated to 100±3° C. This temperature is maintained for 3 h or until the remaining starting material, A1, is ≦2% (area normalization) as determined by HPLC analysis. The progress of the reaction is checked using the Process Steering Control. The sample is cooled to 70±3° C. and 344 g (344 mL) of water is added over 5 min. The sample is cooled to 50±3° C. and held at this temperature for 30 min. 353 g (516 mL) of heptane is added over 30 minutes and the sample is stirred for 2 h. The mixture is then cooled to 22±3° C. and held at least 4 h (hold point). The solids are filtered through a polypropylene filter pad. The filter cake is washed with a cold (4° C.) mixture of 24 g (30 mL) of 4-methyl-2-pentanone and 41 g (60 mL) of heptane. The solids are dried at 60° C. until HSGC PSC shows organic solvents to be 1%, to afford 72.6 g of A3 as a tan solid mp 215-217° C. (dec.).
Name
Quantity
344 mL
Type
solvent
Reaction Step Two
Quantity
344 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
45.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
73.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.67 g
Type
catalyst
Reaction Step Nine
Quantity
3.73 g
Type
catalyst
Reaction Step Ten
Quantity
516 mL
Type
solvent
Reaction Step Eleven
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]2[CH:10]=[C:9]([C:11]([N:13]([CH3:15])[CH3:14])=[O:12])[N:8]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[C:6]=2[N:7]=1.[NH2:21][C:22]1[N:27]=[CH:26][C:25]([N:28]2[CH2:33][CH2:32][N:31]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:30][CH2:29]2)=[CH:24][CH:23]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCCCCCC.O.CC(C)CC(=O)C>[CH:16]1([N:8]2[C:6]3[N:7]=[C:2]([NH:21][C:22]4[N:27]=[CH:26][C:25]([N:28]5[CH2:33][CH2:32][N:31]([C:34]([O:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])[CH2:30][CH2:29]5)=[CH:24][CH:23]=4)[N:3]=[CH:4][C:5]=3[CH:10]=[C:9]2[C:11](=[O:12])[N:13]([CH3:15])[CH3:14])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)N(C)C)C2CCCC2
Step Two
Name
Quantity
344 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
344 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)N(C)C)C2CCCC2
Step Five
Name
Quantity
45.9 g
Type
reactant
Smiles
NC1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Seven
Name
Quantity
73.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)N(C)C)C2CCCC2
Step Nine
Name
Quantity
0.67 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Ten
Name
Quantity
3.73 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Eleven
Name
Quantity
516 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 (± 3) °C
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-flushed
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100±3° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature is maintained for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled to 70±3° C.
TEMPERATURE
Type
TEMPERATURE
Details
The sample is cooled to 50±3° C.
STIRRING
Type
STIRRING
Details
the sample is stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 22±3° C.
WAIT
Type
WAIT
Details
held at least 4 h
FILTRATION
Type
FILTRATION
Details
The solids are filtered through a polypropylene
FILTRATION
Type
FILTRATION
Details
filter pad
WASH
Type
WASH
Details
The filter cake is washed with a cold (4° C.) mixture of 24 g (30 mL) of 4-methyl-2-pentanone and 41 g (60 mL) of heptane
CUSTOM
Type
CUSTOM
Details
The solids are dried at 60° C. until HSGC PSC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)NC2=CC=C(C=N2)N2CCN(CC2)C(=O)OC(C)(C)C)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72.6 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.